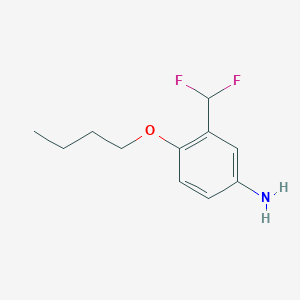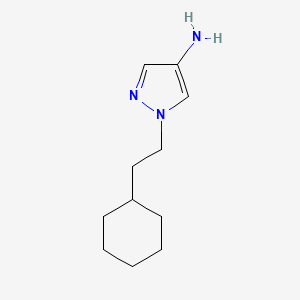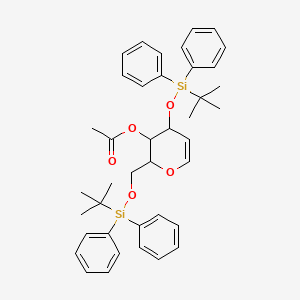
4-Bromo-3-(cyclobutylmethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(cyclobutylmethoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the fourth position, a cyclobutylmethoxy group at the third position, and an amide group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyclobutylmethoxy)benzamide typically involves multiple steps. One common synthetic route starts with the bromination of a suitable benzene derivative to introduce the bromine atom at the desired position. This is followed by the introduction of the cyclobutylmethoxy group through a nucleophilic substitution reaction. Finally, the amide group is introduced via an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(cyclobutylmethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Applications De Recherche Scientifique
4-Bromo-3-(cyclobutylmethoxy)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(cyclobutylmethoxy)benzamide involves its interaction with specific molecular targets. The bromine atom and the cyclobutylmethoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-(cyclopropylmethoxy)benzamide
- 4-Bromo-3-(cyclopentylmethoxy)benzamide
- 4-Bromo-3-(cyclohexylmethoxy)benzamide
Uniqueness
4-Bromo-3-(cyclobutylmethoxy)benzamide is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs
Propriétés
Formule moléculaire |
C12H14BrNO2 |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
4-bromo-3-(cyclobutylmethoxy)benzamide |
InChI |
InChI=1S/C12H14BrNO2/c13-10-5-4-9(12(14)15)6-11(10)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,14,15) |
Clé InChI |
LHWWCJLOVKFNEY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)COC2=C(C=CC(=C2)C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)










![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)

